Cas no 81132-44-7 (a-Methyl-D-serine)

a-Methyl-D-serine structure
a-Methyl-D-serine structure
Nom du produit:a-Methyl-D-serine
Numéro CAS:81132-44-7
Le MF:C4H9NO3
Mégawatts:119.119161367416
MDL:MFCD00145210
CID:60303
PubChem ID:439656

a-Methyl-D-serine Propriétés chimiques et physiques

Nom et identifiant

    • (R)-2-Amino-2-methyl-3-hydroxypropanoic acid
    • 2-Methyl-D-serine
    • α-Methyl-D-serine
    • (-)-2-Methyl-D-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropanoic acid
    • D-SERINE, 2-METHYL-
    • AS-56932
    • (R)-2-AMINO-3-HYDROXY-2-METHYLPROPANOIC ACID
    • (R)-(-)-2-Amino-3-hydroxy-2-methylpropionic Acid
    • (-)-(r)-alpha-methylserine
    • H-2-Me-D-Ser-OH
    • 81132-44-7
    • ?-Methyl-D-serine
    • A inverted exclamation mark-Methyl-D-Ser
    • ALPHA-METHYL-D-SER
    • (R)-2-methylserine
    • alpha -Methyl-D-serine
    • MFCD00145210
    • AS-38121
    • CHEBI:134205
    • (R)-2-Amino-2-methyl-3-hydroxypropanoicacid
    • CS-0136603
    • H--Me-D-Ser-OH
    • F15126
    • ALPHA-METHYL-D-SERINE
    • AC-3443
    • 2-methyl-d-ser
    • AKOS006342337
    • a-methyl-d-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropionic acid
    • AB03932
    • C02115
    • (R)-alpha-MeSer
    • 2-Methyl-D-serine (H-D-aMeSer-OH)
    • DTXSID60331428
    • A840050
    • CDUUKBXTEOFITR-SCSAIBSYSA-N
    • H-alpha-Me-D-Ser-OH
    • (2R)-2-ammonio-3-hydroxy-2-methylpropanoate
    • SCHEMBL161672
    • BCP10469
    • 2-Methyl-D-serine (ACI)
    • D-2-Methylserine
    • D-α-Methylserine
    • 5DV2ZZJ5JK
    • a-Methyl-D-serine
    • MDL: MFCD00145210
    • Piscine à noyau: 1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1
    • La clé Inchi: CDUUKBXTEOFITR-SCSAIBSYSA-N
    • Sourire: [C@](N)(C)(CO)C(=O)O

Propriétés calculées

  • Qualité précise: 119.05800
  • Masse isotopique unique: 119.058
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 8
  • Nombre de liaisons rotatives: 2
  • Complexité: 97.9
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -3.2
  • Surface topologique des pôles: 88
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Impossible à utiliser
  • Dense: 1.3126 (rough estimate)
  • Point de fusion: 286-288 ºC
  • Point d'ébullition: 222.38°C (rough estimate)
  • Point d'éclair: 162.9±25.1 °C
  • Indice de réfraction: 1.4183 (estimate)
  • Le PSA: 83.55000
  • Le LogP: -0.51900
  • Rotation spécifique: -3.3 º (c=5,6N HCl 25 ºC)
  • Solubilité: Impossible à utiliser
  • Pression de vapeur: 0.0±1.7 mmHg at 25°C

a-Methyl-D-serine Informations de sécurité

a-Methyl-D-serine Données douanières

  • Code HS:2922509090
  • Données douanières:

    Code douanier chinois:

    2922509090

    Résumé:

    2922509090. Autres aminoalcools Phénols \ acides aminés Phénols et autres composés aminés oxygénés. TVA: 17.0%. Taux de remboursement: 13.0%. Conditions réglementaires: AB. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer

    Conditions réglementaires:

    A. bordereau de dédouanement des marchandises entrantes
    B. bordereau de dédouanement des marchandises sortantes

    Catégorie d'inspection et de quarantaine:

    R. inspection de surveillance sanitaire des aliments importés
    S. inspection sanitaire des produits alimentaires exportés

    Résumé:

    2922509090. Autres aminoalcophénols, Phénols d'acides aminés et autres composés aminés à fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

a-Methyl-D-serine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Key Organics Ltd
AS-56932-1G
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
81132-44-7 >97%
1g
£1030.00 2025-02-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813974-100mg
(-)-2-Methyl-D-serine
81132-44-7 99%
100mg
¥2,163.00 2022-09-01
Chemenu
CM220530-1g
(R)-2-Amino-2-methyl-3-hydroxypropanoicacid
81132-44-7 95%+
1g
$308 2024-07-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813974-500mg
(-)-2-Methyl-D-serine
81132-44-7 99%
500mg
¥10,100.00 2022-09-01
1PlusChem
1P0055UM-100mg
2-Methyl-D-Serine
81132-44-7 98%
100mg
$53.00 2025-02-21
abcr
AB391143-1g
2-Methyl-D-serine (H-D-aMeSer-OH); .
81132-44-7
1g
€290.40 2025-02-13
Aaron
AR00562Y-1g
2-Methyl-D-Serine
81132-44-7 98%
1g
$246.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTK098-100mg
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
81132-44-7 95%
100mg
¥276.0 2024-04-17
Chemenu
CM220530-5g
(R)-2-Amino-2-methyl-3-hydroxypropanoicacid
81132-44-7 95%+
5g
$1300 2024-07-23
1PlusChem
1P0055UM-1g
2-Methyl-D-Serine
81132-44-7 98%
1g
$310.00 2025-02-21

a-Methyl-D-serine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Référence
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Référence
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Référence
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  5 d, 70 psi, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Référence
Stereoselective addition of organometallic reagents to a chiral acyclic nitrone derived from L-erythrulose
Murga, Juan; et al, Tetrahedron: Asymmetry, 2005, 16(10), 1807-1816

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Acetic anhydride Solvents: Water
Référence
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

Synthetic Routes 6

Conditions de réaction
Référence
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 21 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
Référence
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Référence
Enantioselective synthesis of (S)- and (R)-α-methylserines: application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals
Avenoza, A.; et al, Tetrahedron: Asymmetry, 2001, 12(6), 949-957

Synthetic Routes 9

Conditions de réaction
Référence
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Référence
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Référence
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid ,  1,2-Ethanedithiol Solvents: Chloroform
1.2 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water
1.3 Reagents: Sodium chlorite Solvents: tert-Butanol ,  Water
1.4 -
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Référence
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Référence
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Ozone Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Novel and efficient transformation of α-amino nitriles to α-imino and α-amido nitriles in asymmetric Strecker synthesis
Namba, K.; et al, Tetrahedron Letters, 2001, 42(22), 3733-3736

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Référence
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Référence
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Synthetic Routes 18

Conditions de réaction
1.1 Solvents: Isopropanol
2.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
2.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium ,  (-)-DIOP Solvents: Methyl ethyl ketone
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Acetic anhydride Solvents: Water
Référence
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Référence
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Référence
Synthesis of α,α-disubstituted α-amino acid derivatives in enantiopure form via stereoselective addition of Grignard reagents to a chiral acyclic nitrone derived from L-erythrulose
Portoles, Raul; et al, Synlett, 2002, (5), 711-714

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
Référence
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
Référence
Asymmetric synthesis of (S)- and (R)-α-methylserine based on the chiral recyclable reagent (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Belokon', Yu. N.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2001, 50(6), 1037-1040

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Référence
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

a-Methyl-D-serine Raw materials

a-Methyl-D-serine Preparation Products

a-Methyl-D-serine Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:81132-44-7)a-Methyl-D-serine
A840050
Pureté:99%
Quantité:1.0g
Prix ($):225.0